acetic acid CAS No. 84080-54-6](/img/structure/B3430494.png)
(2Z)-[(2-ethoxy-2-oxoethoxy)imino](1H-pyrazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is a synthetic compound belonging to the family of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxy group, an oxoethoxy group, and a pyrazolyl acetic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid typically involves the reaction of ethyl oxalyl chloride with 1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired product. The reaction conditions generally include maintaining the temperature at around 0-5°C and using an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole moiety is known to exhibit various biological activities, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties, making it a potential candidate for the development of new drugs .
Industry
In the industrial sector, (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in the production of polymers, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism of action of (2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-(2-methoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-propoxy-2-oxoethoxy)iminoacetic acid
- (2Z)-(2-butoxy-2-oxoethoxy)iminoacetic acid
Uniqueness
(2Z)-(2-ethoxy-2-oxoethoxy)iminoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and oxoethoxy groups provide unique reactivity, while the pyrazole moiety contributes to its potential bioactivity .
Propriétés
Numéro CAS |
84080-54-6 |
|---|---|
Formule moléculaire |
C9H11N3O5 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
(2E)-2-(2-ethoxy-2-oxoethoxy)imino-2-(1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H11N3O5/c1-2-16-7(13)5-17-12-8(9(14)15)6-3-4-10-11-6/h3-4H,2,5H2,1H3,(H,10,11)(H,14,15)/b12-8+ |
Clé InChI |
HWVWHAMUHWPKPD-XYOKQWHBSA-N |
SMILES |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O |
SMILES isomérique |
CCOC(=O)CO/N=C(\C1=CC=NN1)/C(=O)O |
SMILES canonique |
CCOC(=O)CON=C(C1=CC=NN1)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


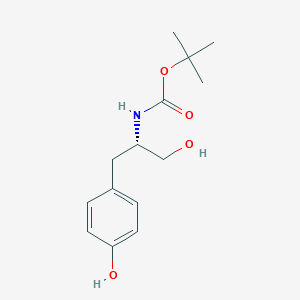

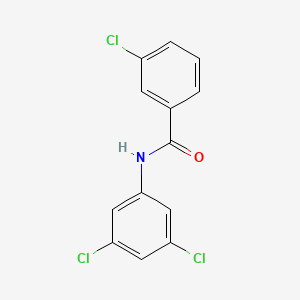
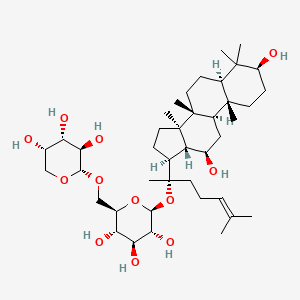
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3430480.png)
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B3430499.png)
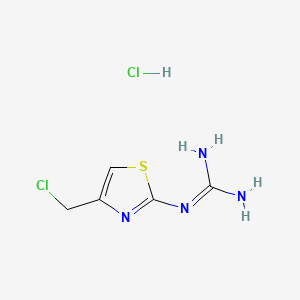
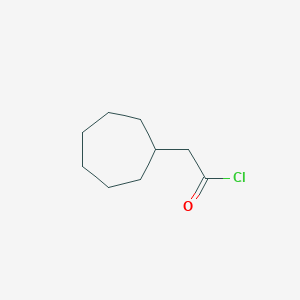
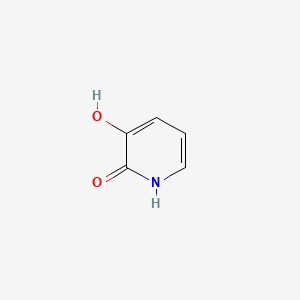
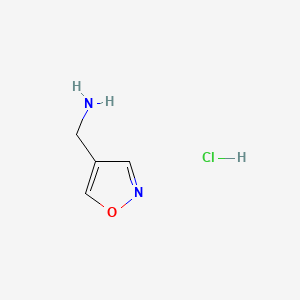
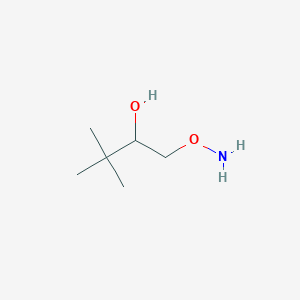
![2-[2-(4-Fluorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B3430534.png)
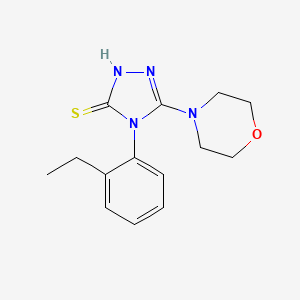
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/new.no-structure.jpg)
